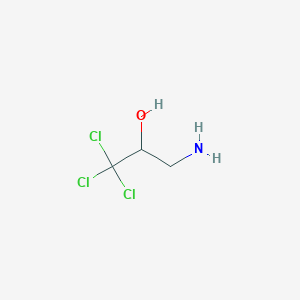

3-Amino-1,1,1-trichloropropan-2-ol

Description

3-Amino-1,1,1-trichloropropan-2-ol is a halogenated amino alcohol characterized by a trichloromethyl group (-CCl₃) and an amino (-NH₂) group attached to adjacent carbons in a propanol backbone. The trichloromethyl group likely enhances its lipophilicity and stability, while the amino and hydroxyl groups contribute to hydrogen bonding and solubility in polar solvents. Such compounds are typically of interest in organic synthesis, agrochemicals, or pharmaceuticals due to their multifunctional reactivity .

Properties

CAS No. |

35695-70-6 |

|---|---|

Molecular Formula |

C3H6Cl3NO |

Molecular Weight |

178.44 g/mol |

IUPAC Name |

3-amino-1,1,1-trichloropropan-2-ol |

InChI |

InChI=1S/C3H6Cl3NO/c4-3(5,6)2(8)1-7/h2,8H,1,7H2 |

InChI Key |

PUFKULWKRHGOIL-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(Cl)(Cl)Cl)O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3-Amino-1,1,1-trichloropropan-2-ol:

1,1,1-Trichloro-2-methyl-2-propanol

- Molecular Formula : C₄H₇Cl₃O

- Key Properties: Boiling point: 173–175°C; Melting point: 75–79°C . Used as a reagent in organic synthesis, with applications in stabilizing intermediates.

Comparison :

- The absence of an amino group in 1,1,1-trichloro-2-methyl-2-propanol limits its utility in reactions requiring amine-mediated catalysis or coordination.

- Higher thermal stability (bp ~175°C) compared to amino-substituted analogs due to reduced hydrogen bonding .

3-Amino-1,1,1-trifluoropropan-2-ol

Comparison :

- Fluorine (atomic radius ~0.64 Å) vs. chlorine (atomic radius ~0.99 Å): Smaller size and higher electronegativity of fluorine reduce steric hindrance and increase oxidative stability.

- The trifluoro derivative is less dense and volatile compared to trichloro analogs, influencing solubility and bioavailability .

3-Aminopropan-1-ol

Comparison :

- The lack of halogen substituents in 3-aminopropan-1-ol results in lower lipophilicity and reactivity toward electrophilic substitution compared to 3-Amino-1,1,1-trichloropropan-2-ol.

- Simpler synthesis pathways due to fewer steric and electronic effects .

1,2,3-Trichloropropane

- Molecular Formula : C₃H₅Cl₃

- Key Properties: CAS RN: 96-18-4; Used as a solvent and intermediate in pesticide production . High toxicity: Suspected carcinogen with environmental persistence.

Comparison :

- The absence of amino and hydroxyl groups in 1,2,3-trichloropropane eliminates hydrogen-bonding capacity, reducing its applicability in polar reactions.

- Higher volatility (bp 142°C) and environmental hazards compared to amino-alcohol analogs .

Physicochemical and Functional Differences

Research and Application Insights

- Synthetic Utility: The trichloro and amino groups in 3-Amino-1,1,1-trichloropropan-2-ol may enable diverse reactions, such as nucleophilic substitutions or condensations, similar to 3-amino-1,2,4-triazole derivatives .

- Toxicity Considerations: Chlorinated analogs like 1,2,3-trichloropropane exhibit significant environmental and health risks ; thus, 3-Amino-1,1,1-trichloropropan-2-ol likely requires stringent handling protocols.

- Agrochemical Potential: Fluorinated analogs are prioritized in agrochemical R&D due to enhanced stability , but trichloro derivatives could serve as cost-effective alternatives in regions with stricter fluorine regulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.